molecular formula C12H12N4S B5352504 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5352504
M. Wt: 244.32 g/mol
InChI Key: CVDJXTTTXAPJJJ-UHFFFAOYSA-N
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Description

3-(Propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound designed for research use in medicinal and organic chemistry. It belongs to the 1,2,4-triazino[5,6-b]indole class of fused heterocycles, a scaffold recognized for its potential in developing novel bioactive molecules. Scientific literature indicates that polycyclic heterocyclic systems built from this core structure, such as fused pyrimidotriazinotriazinoindoles, have shown promising anticancer activity in screenings against various cell lines, including HepG2, HCT-116, and MCF-7, with some derivatives exhibiting activity more potent than reference drugs . The propylsulfanyl substituent at the 3-position is a key functional group that can influence the compound's physicochemical properties and interaction with biological targets. Researchers utilize this compound as a versatile building block (or synthon) for constructing more complex polyheterocyclic architectures intended for biological evaluation, particularly in oncology research and molecular docking studies to predict binding with cancer-related receptors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-propylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJXTTTXAPJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with propyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Comparison with Similar Compounds

The triazinoindole core serves as a versatile platform for structural diversification. Key modifications and their impacts are outlined below:

Substituent Variations on the Triazinoindole Core
Compound Name Substituents Key Properties/Activities Reference
Trisan 3-(Morpholinoethylthio) Antioxidative, antihypoxic (vs. citoflavin)
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Methyl at C5, chloroaryl acetamide Anticancer (HepG2, HCT-116 inhibition)
3-(Pyridin-4-yl)-5H-triazino[5,6-b]indole Pyridine at C3 Antifungal (thiazolidinone derivatives)
8-Bromo-5-methyl-5H-triazino[5,6-b]indole derivatives Bromine at C8, methyl at C5 Enhanced DNA binding (Ni/Cu-Schiff base complexes)

Key Insights :

  • Halogenation (e.g., bromine at C8) enhances steric bulk and electronic effects, improving DNA intercalation or enzyme inhibition .
  • Methylation at C5 increases metabolic stability and influences regioselectivity in cyclization reactions .
Side Chain Modifications
Compound Type Side Chain Structure Biological Activity Reference
Sulfonamide Conjugates Benzene sulfonamide-triazole linker Carbonic anhydrase I/II/IX/XIII inhibition
Pyridinocycloalkyl Derivatives Pyridine-fused cycloalkyl Iron chelation, antiproliferative (cancer cells)
Thiazolidinones 4-Thiazolidinone moiety Antifungal (Candida spp. inhibition)

Key Insights :

  • Sulfonamide groups enhance enzyme inhibition via hydrogen bonding with active sites (e.g., carbonic anhydrase) .
  • Iron-chelating moieties (e.g., pyridinocycloalkyl) disrupt cellular iron metabolism, showing promise in cancer therapy .
Fused Heterocyclic Systems
Compound Name Fused Ring System Activity/Properties Reference
Pyrimido[4”,5”]triazino[5,6-b]indole Pyrimidine-triazinoindole fusion Anticancer (HepG2, MCF-7 cell lines)
Thiazolo[3′,2′:2,3]triazino[5,6-b]indole Thiazole-triazinoindole fusion Structural stability (X-ray confirmed)

Key Insights :

  • Fused rings (e.g., pyrimidine or thiazole) expand π-conjugation, improving DNA intercalation or enzymatic binding .

Biological Activity

3-(Propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Chemical Name : this compound
  • CAS Number : 312266-86-7
  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.31 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of Triazine Core : The initial step involves the formation of the triazine structure through cyclization reactions.
  • Introduction of Propylsulfanyl Group : The propylsulfanyl moiety is introduced using thiol chemistry to enhance the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of indole and triazine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that related indole-containing compounds showed preferential antiproliferative activity against various cancer cell lines (e.g., Colo320 for colon cancer and Calu-3 for lung cancer) with low micromolar IC50 values .
  • The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects:

  • Compounds with similar scaffolds have shown effectiveness against a range of bacterial and fungal strains. For example, derivatives containing the indole moiety have been highlighted for their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit growth .

Inhibition of Prolyl Hydroxylase

Another significant aspect is the inhibition of prolyl hydroxylase enzymes:

  • Compounds structurally related to this compound have been identified as inhibitors of prolyl hydroxylase. This inhibition is crucial in the context of hypoxia-inducible factors (HIF), which play a role in cancer progression and response to oxygen levels in tissues .

Case Studies

StudyFindings
Study 1 Evaluated anticancer activity in human cell linesShowed significant cytotoxicity and apoptosis induction in cancer cells
Study 2 Investigated antimicrobial properties against E. coli and S. aureusDemonstrated effective inhibition at low concentrations
Study 3 Assessed prolyl hydroxylase inhibitionIdentified as a promising lead for hypoxia-related therapies

The biological activities are attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating effector caspases.
  • Membrane Disruption : Alters microbial cell membrane integrity leading to cell lysis.
  • Enzyme Inhibition : Disrupts normal metabolic pathways in target cells by inhibiting key enzymes like prolyl hydroxylase.

Q & A

Basic Research Questions

What are the established synthetic routes for 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, and how can purity be ensured?

The compound is synthesized via cyclocondensation of isatin derivatives (e.g., 5-bromo- or 5-chloroisatin) with thiosemicarbazide in aqueous potassium carbonate, followed by alkylation with propyl halides to introduce the sulfanyl group . Key steps include:

  • Reaction optimization : pH control (8–10) and temperature (80–100°C) to minimize byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
  • Characterization : NMR (¹H/¹³C), IR spectroscopy, and elemental analysis (>98% purity) .

What spectroscopic methods are critical for structural validation of this compound?

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH protons (δ 10.5–11.2 ppm), and propylsulfanyl protons (δ 1.0–2.8 ppm) confirm substituents .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 313) and fragmentation patterns validate the fused triazinoindole core .
  • IR : Stretching vibrations for C=S (1,150–1,250 cm⁻¹) and N-H (3,200–3,400 cm⁻¹) .

What preliminary biological screening approaches are recommended for this compound?

  • Pharmacological assays : Anticancer (MTT assay on HepG2 cells), antimicrobial (MIC against S. aureus and E. coli), and antifungal (vs. C. albicans) screens at 10–100 µM concentrations .
  • Dose-response curves : IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation (100–150 W, 80–120°C) reduces reaction time from 12 hours to 30–60 minutes by enhancing reaction kinetics. Solvent systems like DMF/water (1:1) under sealed vessels prevent solvent loss. Yields improve from ~60% (conventional) to 85–90% . Key parameters :

  • Power modulation : Avoid decomposition via pulsed irradiation.
  • Scalability : Parallel synthesis setups enable multi-gram production .

How should researchers address contradictory bioactivity data across studies?

Contradictions in IC₅₀ values (e.g., anticancer activity ranging from 5–30 µM) may arise from:

  • Cell line variability : Genetic differences in drug metabolism (e.g., CYP450 expression in HepG2 vs. MCF-7).
  • Assay conditions : Serum content (fetal bovine serum alters compound bioavailability) .
    Mitigation :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Use isogenic cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) .

What computational strategies predict the compound’s binding modes to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II or fungal CYP51). Key residues (e.g., Asp94 in topoisomerase II) may form hydrogen bonds with the triazine ring .
  • MD simulations : GROMACS to assess binding stability (RMSD < 2 Å over 50 ns) .
  • QSAR models : Hammett constants (σ) of substituents correlate with antifungal activity (R² > 0.85) .

How can environmental fate studies be designed for this compound?

  • Degradation pathways : Photolysis (UV-Vis at 254 nm) and hydrolysis (pH 3–9 buffers) to identify breakdown products (e.g., triazine ring cleavage) .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (OECD 201) .
    Analytical tools :
  • LC-MS/MS for trace quantification (LOQ = 0.1 ppb).
  • Bioconcentration factors (BCF) calculated via octanol-water partitioning (log P ~2.5) .

Methodological Tables

Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time12 h45 min
Yield60%88%
SolventEthanol/waterDMF/water (1:1)
Temperature80°C110°C

Table 2. Biological Activity Comparison

Activity TypeModel SystemIC₅₀/ MIC
AnticancerHepG2 cells28 µM
AntifungalC. albicans15 µg/mL
AntibacterialS. aureus32 µg/mL

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